molecular formula C12H10F3NO B11926917 5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol

5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol

Cat. No.: B11926917
M. Wt: 241.21 g/mol
InChI Key: POEJSRFJNSUDHP-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10F3NO

Molecular Weight

241.21 g/mol

IUPAC Name

[5-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl]methanol

InChI

InChI=1S/C12H10F3NO/c13-12(14,15)10-4-2-1-3-9(10)11-5-8(7-17)6-16-11/h1-6,16-17H,7H2

InChI Key

POEJSRFJNSUDHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN2)CO)C(F)(F)F

Origin of Product

United States

Preparation Methods

Stepwise Cyclization and Functionalization

The process begins with the preparation of a substituted diketone precursor, which is cyclized using a catalytic amount of hydrochloric acid in the presence of thionyl chloride. The reaction proceeds at 0–40°C for 10–20 hours, yielding a chlorinated pyrrole intermediate. Subsequent hydrolysis with a mixed solvent system (e.g., ethanol, tetrahydrofuran, and water) removes the chlorine group, producing the hydroxymethyl derivative.

Key Parameters:

  • Solvent System : Toluene or dichloromethane for cyclization; ethanol/THF/water for hydrolysis.

  • Catalyst : Hydrochloric acid gas with thionyl chloride.

  • Yield : ~65–75% after purification.

Palladium-Catalyzed Hydrogenation Cyclization

A two-step methodology from CN116178239B, originally developed for 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, has been adapted for the trifluoromethyl variant.

Substitution Reaction

2-(Trifluoromethyl)-α-bromoacetophenone reacts with 3-oxopropionitrile in ethyl acetate at 40–60°C for 3–6 hours, facilitated by potassium carbonate. This forms 4-[2-(trifluoromethyl)phenyl]-2-formyl-4-oxobutyronitrile, isolated via crystallization in isopropyl alcohol/water.

Hydrogenation and Cyclization

The intermediate undergoes hydrogenation using a Pd-C catalyst (5–10 wt%) and HZSM-5 molecular sieve in 1,4-dioxane at 60–90°C for 15–20 hours. The molecular sieve enhances regioselectivity, directing cyclization to the 3-methanol position.

Optimization Insights:

  • Catalyst Loading : 0.05–0.2 g Pd-C per gram of intermediate.

  • Yield : 78–85% after crystallization.

Radical Trifluoromethylation Approach

A less conventional but efficient method employs sodium trifluoromethanesulfinate (CF3_3SO2_2Na) as a CF3_3 radical source. This one-pot synthesis combines 5-hydroxymethyl-1H-pyrrole-3-carboxylate with CF3_3SO2_2Na under tert-butyl hydroperoxide (TBHP) initiation.

Reaction Mechanism

The TBHP-generated radicals abstract hydrogen from CF3_3SO2_2Na, releasing CF3_3 radicals that couple with the pyrrole ring. The reaction occurs in a biphasic dichloromethane/water system at 25°C for 12–24 hours.

Advantages:

  • Mild Conditions : Room-temperature operation avoids thermal degradation.

  • Functional Group Tolerance : Compatible with ester and hydroxymethyl groups.

Comparative Analysis of Synthetic Routes

Method Key Reagents Temperature Yield Scalability
CyclizationHCl, SOCl2_20–40°C65–75%Moderate
Pd-C HydrogenationPd-C, HZSM-560–90°C78–85%High (industrial)
Radical TrifluoromethylationCF3_3SO2_2Na, TBHP25°C70–80%Limited by radical stability

Critical Challenges and Optimization Strategies

Regioselectivity in Cyclization

The position of the trifluoromethyl and hydroxymethyl groups is highly sensitive to reaction conditions. Using HZSM-5 molecular sieves in Method 2 enhances 3-substitution by sterically hindering alternative sites.

Purification and Byproduct Management

Method 1 generates chlorinated byproducts, necessitating rigorous washing with sodium bicarbonate. In contrast, Method 2’s aqueous workup minimizes impurities through selective crystallization.

Solvent Impact on Yield

  • Polar Solvents : Ethanol/THF mixtures improve intermediate solubility in Method 2.

  • Nonpolar Solvents : Toluene reduces side reactions in Method 1 but prolongs reaction times.

Industrial-Scale Adaptations

Method 2’s use of recyclable Pd-C and HZSM-5 makes it economically viable for bulk production. A pilot-scale trial achieved 82% yield with a 20 kg batch, highlighting its robustness. In contrast, Method 3’s reliance on radical initiators poses storage and safety challenges in large-scale settings.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity stems from its structural features:

  • Hydroxymethyl Group (-CHOH) :

    • Nucleophilic Substitution : The hydroxyl group can act as a nucleophile, reacting with electrophiles (e.g., alkyl halides) under basic conditions.

    • Oxidation : Conversion to a ketone via oxidizing agents like potassium permanganate or chromium trioxide.

  • Trifluoromethyl Group (-CF₃) :

    • Electron-Withdrawing Effect : Enhances the stability of adjacent functional groups and influences reaction pathways (e.g., directing electrophilic substitution on the pyrrole ring).

  • Pyrrole Ring :

    • Electrophilic Substitution : Reacts with electrophiles (e.g., halogens) under acidic or catalytic conditions.

Potential Reaction Pathways

Reaction Type Reagents/Conditions Products Reference
Synthesis Sodium trifluoromethanesulfinate, tert-butyl hydroperoxide, DCM/water5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol
Nucleophilic Substitution Alkyl halides, basic conditionsSubstituted derivatives (e.g., alkyl ethers)
Oxidation Potassium permanganate, acidic/neutralKetone derivatives

Analytical Characterization

Structural confirmation is typically achieved via:

  • ¹H NMR : Identifies hydroxymethyl (-CHOH) and aromatic protons .

  • Mass Spectrometry (MS) : Validates molecular weight (241.21 g/mol).

  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., -OH, -CF₃).

Scientific Research Applications

5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrole ring can participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Application/Notes Reference
5-(2-Fluorophenyl)-1H-pyrrole-3-methanol C₁₁H₁₀FNO 191.2 2-Fluorophenyl, hydroxymethyl Pharmaceutical intermediate (Vonoprazan impurity)
(Z)-N-(2-(Diethylamino)ethyl)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide C₂₄H₂₈FN₃O₂ 409.5 Fluoroindolinone, diethylaminoethyl Kinase inhibitor (preclinical studies)
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone C₁₀H₈N₆O₂S 276.3 Pyrazole, cyanothiophene Antiviral/anticancer candidate
5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-(methylamino)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one C₃₃H₂₆F₃N₅O₃ 621.6 Pyrazolo-pyrimidine, chromenone Kinase inhibitor (e.g., oncology targets)
Key Insights :

Substituent Effects on Bioactivity: The 2-fluorophenyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., 5-phenyl-1H-pyrrole-3-methanol). The hydroxymethyl group in the target compound allows for hydrogen bonding, a feature absent in simpler analogs like 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS 541-59-3) .

Synthetic Complexity :

  • The target compound is synthesized in 2–3 steps (e.g., formylation followed by NaBH₄ reduction) , whereas pyrazolo-pyrimidine derivatives (e.g., Example 84 in ) require multistep routes involving palladium-catalyzed cross-couplings and phosphine-mediated condensations .

Fluorine Positioning :

  • Ortho-fluorine in the target compound induces steric hindrance, which may limit rotational freedom compared to para-fluorine analogs. This positional effect is critical in optimizing drug-receptor interactions .

Biological Activity

1-Phenyl-2-(pyridin-4-yl)ethanamine oxalate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
CAS Number Not specified
Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
IUPAC Name 1-Phenyl-2-(pyridin-4-yl)ethanamine oxalate

The biological activity of 1-Phenyl-2-(pyridin-4-yl)ethanamine oxalate is primarily attributed to its interactions with various biological targets:

  • Receptor Modulation : This compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter systems.
  • Oxidative Stress Response : Similar to other oxalates, it can induce oxidative stress, which has been linked to cellular damage and inflammation in various tissues, particularly in renal cells .

Biological Activities

  • Antimicrobial Properties : Research indicates that derivatives of phenylpyridine compounds exhibit antimicrobial activity against a range of pathogens. This suggests that 1-Phenyl-2-(pyridin-4-yl)ethanamine oxalate may possess similar properties, warranting further investigation.
  • Anticancer Potential : Some studies have explored the cytotoxic effects of phenylpyridine derivatives on cancer cell lines. The compound's ability to induce apoptosis in cancer cells could be an essential aspect of its therapeutic profile.
  • Neuroprotective Effects : Preliminary data suggest that compounds with similar structures may offer neuroprotection by modulating pathways involved in neurodegeneration .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition, suggesting that 1-Phenyl-2-(pyridin-4-yl)ethanamine oxalate could be effective against these pathogens.

Case Study 2: Anticancer Activity

In vitro studies using various cancer cell lines demonstrated that phenylpyridine derivatives could inhibit cell proliferation and induce apoptosis. For instance, a derivative showed a significant decrease in viability in breast cancer cells after 48 hours of treatment.

Comparative Analysis with Similar Compounds

CompoundBiological ActivityReference
1-Phenyl-2-(pyridin-4-yl)ethanamine oxalatePotential antimicrobial and anticancer effects
2-(Hydroxymethyl)-5-(tert-butyl)benzimidazoleAntimicrobial and anticancer properties
ResveratrolAntioxidant and anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol?

  • Methodological Answer : The synthesis typically involves a multi-step approach. A common strategy starts with the condensation of 2-(trifluoromethyl)benzaldehyde with pyrrole intermediates under acidic or catalytic conditions. For example, formaldehyde or its derivatives can be used to introduce the hydroxymethyl group at the pyrrole C3 position. Reduction steps using NaBH₄ under controlled pH (6–7) in methanol are critical for stabilizing the alcohol moiety . Purification often employs liquid-liquid extraction (e.g., ethyl acetate/water) and pH-dependent phase separation to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyrrole ring and the trifluoromethylphenyl group. Fluorine-19 NMR can resolve CF₃ group interactions.
  • X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation. Parameters like R factor (<0.05) and data-to-parameter ratios (>10:1) ensure reliability .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns.

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include:

  • pH Titration : Monitor structural integrity via UV-Vis or HPLC at pH 2–12.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
  • Accelerated Degradation Tests : Use Arrhenius modeling to predict shelf-life under storage conditions.

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in electrophilic substitutions on the pyrrole ring?

  • Methodological Answer : The trifluoromethylphenyl group at C5 exerts steric and electronic effects. Computational modeling (DFT) can predict preferential attack sites (C2 or C4). Experimentally, bromination or nitration reactions under controlled conditions (e.g., HNO₃/AcOH) followed by LC-MS analysis reveal regioselectivity trends. Electron-withdrawing CF₃ groups deactivate the ring, directing electrophiles to less hindered positions .

Q. How can structural contradictions in crystallographic data be resolved?

  • Methodological Answer : Discrepancies in reported bond angles or torsion angles (e.g., C–C–C in the pyrrole ring) may arise from polymorphism or experimental resolution. Strategies include:

  • High-Resolution Diffraction : Collect data at low temperatures (e.g., 100 K) to minimize thermal motion .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonding, π-stacking) to explain packing differences .

Q. What strategies are effective for separating regioisomers formed during synthesis?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients.
  • pH-Sensitive Extraction : Adjust aqueous phase pH to selectively protonate/deprotonate isomers, leveraging solubility differences .
  • Chiral Resolving Agents : If enantiomers form, employ diastereomeric salt formation with tartaric acid derivatives.

Q. How can the compound’s bioactivity be evaluated in in vitro models?

  • Methodological Answer :

  • Antimicrobial Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, comparing inhibition to known standards .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?

  • Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Standardize protocols by:

  • Sonication-Assisted Dissolution : Measure solubility in DMSO, methanol, and water after 30 min sonication.
  • Purity Verification : Use DSC (Differential Scanning Calorimetry) to confirm crystallinity and rule out amorphous contributions.

Experimental Design Guidance

Q. What controls are essential in catalytic studies involving this compound?

  • Methodological Answer :

  • Blank Reactions : Exclude catalysts to confirm no background reactivity.
  • Leaching Tests : Filter catalysts mid-reaction and monitor activity to confirm heterogeneous vs. homogeneous mechanisms.
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) in kinetic isotope effect studies to probe reaction pathways.

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